2-chloro-N-[1-(4-chlorophenyl)ethyl]acetamide
Description
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Properties
IUPAC Name |
2-chloro-N-[1-(4-chlorophenyl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO/c1-7(13-10(14)6-11)8-2-4-9(12)5-3-8/h2-5,7H,6H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQVFSANFAUBFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90393594 | |
| Record name | 2-chloro-N-[1-(4-chlorophenyl)ethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90393594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91900-33-3 | |
| Record name | 2-chloro-N-[1-(4-chlorophenyl)ethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90393594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 2-chloro-N-[1-(4-chlorophenyl)ethyl]acetamide
Foreword: The Strategic Importance of Chloroacetamides in Synthetic Chemistry
Welcome to a detailed exploration of the synthesis of 2-chloro-N-[1-(4-chlorophenyl)ethyl]acetamide (CAS No: 91900-33-3). This molecule, while specific, represents a gateway into a vast and strategically important class of chemical intermediates: the N-substituted 2-chloroacetamides. The inherent reactivity of the C-Cl bond, positioned alpha to a carbonyl group, renders it an exceptionally versatile electrophilic handle for constructing complex molecular architectures.[1] For researchers in drug discovery and materials science, mastering the synthesis of this scaffold is not merely a procedural exercise; it is the acquisition of a fundamental tool for molecular innovation. Many N-substituted chloroacetamide derivatives have demonstrated significant biological activities, including antimicrobial, antifungal, and antiproliferative properties.[1]
This guide is structured to provide not just a protocol, but a deep understanding of the synthetic process. We will dissect the core chemical principles, navigate the practicalities of the laboratory procedure, and address the critical safety considerations inherent in working with the specified reagents. Our objective is to empower you, the researcher, to execute this synthesis with confidence, precision, and an intuitive grasp of the underlying chemistry.
Part 1: The Core Reaction - Nucleophilic Acyl Substitution
The synthesis of this compound is a classic example of a nucleophilic acyl substitution reaction.[1] This process is foundational in organic chemistry and involves the reaction of a nucleophile (an electron-rich species) with an electrophilic acyl compound.
The Key Players:
-
The Nucleophile: 1-(4-chlorophenyl)ethan-1-amine. The lone pair of electrons on the nitrogen atom is the driving force of the reaction, seeking the electron-deficient carbonyl carbon.
-
The Acylating Agent: Chloroacetyl chloride. The carbon atom of the carbonyl group is highly electrophilic due to the electron-withdrawing effects of both the adjacent oxygen and chlorine atoms, making it a prime target for nucleophilic attack.[2]
-
The Acid Scavenger (Base): A base, such as triethylamine or potassium carbonate, is essential. The reaction generates hydrochloric acid (HCl) as a byproduct. Without a base to neutralize it, the HCl would protonate the starting amine, rendering its lone pair unavailable and effectively halting the reaction.[1]
The Mechanism in Two Acts: Addition and Elimination
The reaction proceeds via a well-established two-step mechanism:
-
Nucleophilic Addition: The nitrogen atom of 1-(4-chlorophenyl)ethan-1-amine attacks the carbonyl carbon of chloroacetyl chloride. This breaks the C=O pi bond, pushing electrons onto the oxygen atom and forming a tetrahedral intermediate.[2]
-
Elimination: The tetrahedral intermediate is unstable. It collapses by reforming the C=O double bond and expelling the most stable leaving group, which in this case is the chloride ion (Cl⁻). The proton on the nitrogen is subsequently removed by the base, yielding the final amide product and the protonated base salt.[2]
Part 2: The Laboratory Protocol: From Reagents to Purified Product
This section details a robust and reproducible protocol for the synthesis. Adherence to these steps, particularly regarding temperature control and reagent handling, is critical for success and safety.
Mandatory Safety Precautions:
-
Chloroacetyl chloride is highly corrosive, toxic, and a potent lachrymator. It reacts violently with water. This reagent must be handled exclusively within a certified chemical fume hood.[3][4][5][6][7]
-
All manipulations should be performed wearing appropriate Personal Protective Equipment (PPE), including chemical safety goggles, a face shield, a lab coat, and chemically resistant gloves (e.g., nitrile).[3][5][7]
-
All chemical waste must be disposed of in accordance with federal, state, and local regulations.[3]
Experimental Workflow Diagram
Caption: Workflow for the Synthesis of this compound.
Step-by-Step Methodology
-
Reaction Setup:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-(4-chlorophenyl)ethan-1-amine (1.0 eq).
-
Dissolve the amine in a suitable anhydrous solvent (e.g., Dichloromethane or Ethyl Acetate, approx. 10 mL per gram of amine).
-
Add a base, such as triethylamine (1.2 eq), to the solution.
-
Cool the flask in an ice-water bath to a temperature of 0-5 °C with continuous stirring.[1]
-
-
Acylation:
-
Add chloroacetyl chloride (1.1 eq) dropwise to the cooled, stirred solution using a dropping funnel over 15-30 minutes. Causality: Slow, dropwise addition is crucial to control the exothermic nature of the reaction and prevent the formation of side products.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring for 2-4 hours.[1]
-
-
Reaction Monitoring:
-
Monitor the consumption of the starting amine using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexane). This provides empirical evidence of reaction completion.
-
-
Workup and Isolation:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with water (2x), 1M HCl (1x), and saturated sodium chloride (brine) solution (1x). Causality: The water wash removes the bulk of the triethylamine hydrochloride salt. The HCl wash removes any unreacted triethylamine, and the brine wash helps to remove residual water from the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
Data Presentation: Key Reaction Parameters
| Parameter | Reagent/Condition | Rationale |
| Nucleophile | 1-(4-chlorophenyl)ethan-1-amine | 1.0 equivalent |
| Acylating Agent | Chloroacetyl chloride | 1.1 - 1.2 equivalents |
| Base | Triethylamine | 1.1 - 1.5 equivalents |
| Solvent | Dichloromethane (DCM) | Aprotic, dissolves reactants |
| Temperature | 0-5 °C (addition), then RT | Controls exothermicity[9] |
| Reaction Time | 2 - 4 hours | Typical for reaction completion |
| Purification | Recrystallization | Effective for crystalline solids[8] |
| Melting Point | 104-106 °C | Property of the target compound[10] |
| Molecular Formula | C₁₀H₁₁Cl₂NO | Identity of the target compound[10][11][12] |
| Molecular Weight | 232.11 g/mol | Identity of the target compound[10] |
Part 3: Field Insights - Troubleshooting and Optimization
A protocol is a map, but the terrain of chemical synthesis can present unexpected challenges. Here are insights drawn from experience to navigate common issues.
Issue 1: Low or No Yield
-
Symptom: TLC analysis shows a high concentration of unreacted starting amine.
-
Root Cause & Solution: This most often points to inactivation of the nucleophile. The likely culprit is insufficient or degraded base, leading to protonation of the amine by the HCl byproduct. Corrective Action: Ensure the base (e.g., triethylamine) is fresh and used in a slight excess (at least 1.1 eq). If the amine starting material is a hydrochloride salt, an additional equivalent of base must be added to liberate the free amine.
Issue 2: Observation of Impurities
-
Symptom: The final product shows multiple spots on TLC or additional peaks in analytical characterization (e.g., NMR, LC-MS).
-
Root Cause & Solution: A common side reaction is the formation of a dimeric impurity, where a second molecule of the starting amine displaces the chlorine on the product molecule. This is favored by excessively high temperatures or prolonged reaction times. Corrective Action: Strictly maintain the reaction temperature below 10 °C during the addition of chloroacetyl chloride.[13] Monitor the reaction closely and quench it promptly upon completion to minimize the opportunity for side reactions.
Optimization Logic: The choice of base and solvent can be tailored. While triethylamine in DCM is standard, using a weaker base like sodium bicarbonate in a biphasic system or potassium carbonate in a solvent like toluene can be effective, particularly for large-scale syntheses where ease of removal of byproducts is a consideration.[8]
Conclusion: A Versatile and Reliable Synthesis
The chloroacetylation of 1-(4-chlorophenyl)ethan-1-amine is a robust and reliable transformation that provides access to a valuable synthetic intermediate. By understanding the underlying nucleophilic acyl substitution mechanism, adhering to a well-controlled experimental protocol, and prioritizing safety, researchers can confidently and efficiently synthesize this compound. This guide serves as a comprehensive resource to ensure that the synthesis is not only successful but also understood in a broader chemical context, empowering further innovation in the field.
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An In-depth Technical Guide to the Proposed Mechanism of Action of 2-chloro-N-[1-(4-chlorophenyl)ethyl]acetamide
Abstract
This technical guide delineates the proposed mechanism of action for the synthetic compound 2-chloro-N-[1-(4-chlorophenyl)ethyl]acetamide. In the absence of direct, empirical studies on this specific molecule, this document synthesizes evidence from structurally analogous compounds, particularly from the broader classes of chloroacetamide and N-phenylacetamide derivatives, to construct a scientifically grounded, multi-faceted hypothesis. We propose a dual-pronged mechanism centered on: 1) direct covalent modification of protein targets via alkylation of cysteine residues, a hallmark of the chloroacetamide moiety, and 2) indirect cytotoxicity mediated by metabolic activation and the induction of oxidative stress. This guide provides a comprehensive overview of these proposed pathways, detailed experimental protocols to validate these hypotheses, and insights into the potential pharmacological and toxicological profile of this compound for researchers, scientists, and drug development professionals.
Introduction and Molecular Profile
This compound is a synthetic organic molecule featuring a chloroacetamide functional group linked to a 1-(4-chlorophenyl)ethyl moiety. While its specific biological role is not extensively characterized in publicly available literature, its structural components are common in compounds with a wide array of biological activities, ranging from herbicidal to potential therapeutic applications, including anticancer and anti-inflammatory effects.[1][2] The presence of the electrophilic chloroacetamide group is a key determinant of its likely biochemical reactivity.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₁₁Cl₂NO |
| Molecular Weight | 232.11 g/mol |
| CAS Number | 91900-33-3 |
Proposed Core Mechanism of Action: A Bifurcated Pathway
Based on extensive analysis of related chemical entities, we propose that the biological effects of this compound are likely mediated through two interconnected pathways: direct covalent inhibition of enzymatic targets and indirect cytotoxicity stemming from cellular stress responses.
Pathway I: Direct Covalent Modification of Protein Cysteines
The chloroacetamide functional group is a well-established alkylating agent, capable of forming covalent bonds with nucleophilic residues on proteins.[3] The thiol group of cysteine is a particularly strong nucleophile and a common target for such electrophilic compounds.[4][5] This irreversible interaction can lead to the inactivation of critical enzymes and disruption of cellular signaling.
A primary mechanism of action for many chloroacetamide herbicides is the inhibition of very-long-chain fatty acid (VLCFA) elongase systems.[6][7][8] This inhibition occurs through the covalent binding of the chloroacetamide moiety to a conserved cysteine residue within the active site of the condensing enzyme component of the elongase complex.[9][10][11] This alkylation event irreversibly blocks the enzyme's function, leading to a depletion of VLCFAs, which are essential for various cellular processes, including membrane formation and signaling.
Given the structural similarity, it is highly plausible that this compound also targets condensing enzymes in mammalian cells. This could disrupt fatty acid metabolism and lead to lipotoxicity and the activation of stress-related pathways.
Beyond VLCFA synthases, many other enzymes and regulatory proteins rely on cysteine residues for their catalytic activity or structural integrity. These include certain caspases, kinases, and transcription factors. For instance, some chloroacetamide-based compounds have been developed as covalent inhibitors for specific protein targets, such as the TEAD transcription factor, by targeting a key cysteine residue.[12] The broad reactivity of the chloroacetamide group suggests that this compound could have a range of biological effects depending on the specific proteomic landscape of the target cells.
Caption: Proposed pathway of direct covalent inhibition by this compound.
Pathway II: Indirect Cytotoxicity via Metabolic Activation and Oxidative Stress
This proposed pathway involves the bioactivation of the parent compound and the subsequent induction of a cellular stress state.
Chloroacetamide herbicides can undergo a complex metabolic activation process, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[13] This can lead to the formation of highly reactive intermediates, such as benzoquinone imines, which are capable of forming adducts with DNA and other macromolecules, contributing to genotoxicity and carcinogenicity.[13][14] The N-phenylacetamide structure of the target compound makes it a likely substrate for CYP-mediated metabolism, potentially leading to the generation of cytotoxic metabolites.
Studies on various chloroacetamide herbicides have consistently demonstrated their ability to induce the generation of reactive oxygen species (ROS).[1][15][16] This increase in ROS can overwhelm the cell's antioxidant defenses, such as superoxide dismutase (SOD) and glutathione (GSH), leading to a state of oxidative stress.[1][15][16][17] Oxidative stress can cause widespread damage to cellular components, including lipids, proteins, and DNA, and can trigger apoptotic cell death pathways.[15][17][18] The pro-apoptotic effects of some N-phenylacetamide derivatives on cancer cells have been documented and may be linked to this mechanism.[19]
Caption: Proposed pathway of indirect cytotoxicity of this compound.
Detoxification Pathway: Glutathione Conjugation
A critical cellular defense mechanism against electrophilic compounds like chloroacetamides is conjugation with glutathione (GSH).[20][21] This reaction, often catalyzed by glutathione S-transferases (GSTs), involves the nucleophilic attack of the GSH thiol group on the electrophilic carbon of the chloroacetamide, displacing the chlorine atom.[22][23][24][25] The resulting GSH conjugate is more water-soluble and can be more readily eliminated from the cell. The rate of GSH conjugation can be a key determinant of a cell's or organism's sensitivity to chloroacetamide toxicity.
Experimental Protocols for Mechanism Validation
The following section outlines key experimental workflows to investigate the proposed mechanisms of action.
Protocol: In Vitro Cytotoxicity and ROS Production Assay
Objective: To determine the cytotoxic effects of the compound and its ability to induce ROS production.
Methodology:
-
Cell Culture: Culture a relevant cell line (e.g., HepG2 for liver toxicity studies, or a cancer cell line for efficacy studies) in appropriate media.
-
Compound Treatment: Seed cells in 96-well plates and treat with a range of concentrations of this compound for 24, 48, and 72 hours.
-
Cytotoxicity Assessment (MTT Assay):
-
Add MTT reagent to each well and incubate.
-
Solubilize the formazan crystals with DMSO.
-
Measure absorbance at 570 nm to determine cell viability.
-
-
ROS Detection (DCFH-DA Assay):
-
Treat cells with the compound for a shorter duration (e.g., 1-6 hours).
-
Load cells with DCFH-DA dye.
-
Measure the fluorescence intensity (excitation/emission ~485/535 nm), which is proportional to the level of intracellular ROS.
-
Include a positive control (e.g., H₂O₂) and an antioxidant co-treatment (e.g., N-acetylcysteine) to confirm ROS-mediated effects.[1][15]
-
Protocol: Covalent Binding Assay using Mass Spectrometry
Objective: To provide direct evidence of covalent adduct formation with a model cysteine-containing peptide or protein.
Methodology:
-
Incubation: Incubate this compound with a model cysteine-containing peptide (e.g., glutathione) or a purified recombinant protein known to have a reactive cysteine (e.g., a VLCFA synthase domain) in a suitable buffer (pH ~7.4-8.0) for various time points.
-
Sample Preparation: Stop the reaction and prepare the sample for mass spectrometry analysis. For proteins, this will involve digestion with a protease (e.g., trypsin).
-
LC-MS/MS Analysis: Analyze the samples using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search for the expected mass shift corresponding to the addition of the N-[1-(4-chlorophenyl)ethyl]acetamide moiety to cysteine residues. For a peptide like GSH, this would be an increase of 196.06 Da (the mass of the compound minus HCl). For tryptic peptides, identify the specific cysteine-containing peptide that has been modified.
Caption: Workflow for detecting covalent protein adducts of the compound.
Conclusion and Future Directions
The mechanism of action for this compound is proposed to be a dual mechanism involving direct covalent alkylation of protein targets and indirect cytotoxicity driven by metabolic activation and oxidative stress. The electrophilic nature of the chloroacetamide moiety is central to this hypothesis, suggesting that cysteine-containing enzymes, such as those involved in fatty acid synthesis, are prime candidates for direct inhibition.
Future research should focus on empirically validating these proposed pathways. This includes identifying the specific protein targets through covalent probe-based proteomics, characterizing the metabolic profile of the compound using in vitro liver microsome assays[26], and quantifying its impact on specific cellular signaling pathways, such as apoptosis and the unfolded protein response. Elucidating the precise mechanism of action will be crucial for determining the therapeutic potential or toxicological risk associated with this compound.
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Methodological & Application
analytical methods for 2-chloro-N-[1-(4-chlorophenyl)ethyl]acetamide characterization
Executive Summary
This application note details the rigorous analytical protocols for the characterization of 2-chloro-N-[1-(4-chlorophenyl)ethyl]acetamide (CAS 91900-33-3). As a critical chiral intermediate in the synthesis of high-value agrochemicals (chloroacetamide herbicides) and pharmaceutical scaffolds (kinase inhibitors), the precise determination of its enantiomeric purity and structural integrity is paramount. This guide provides validated methodologies for structural elucidation (NMR, MS, IR), chromatographic purity profiling (RP-HPLC), and enantiomeric excess determination (Chiral HPLC).
Physicochemical Profile
| Property | Value / Description |
| Chemical Name | This compound |
| Molecular Formula | |
| Molecular Weight | 232.11 g/mol |
| Physical State | White to off-white crystalline solid |
| Melting Point | 118–120 °C (Racemate); Enantiomers may vary |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate, DCM; Insoluble in Water |
| Chirality | One chiral center at the benzylic carbon (C1 of ethyl group) |
| Key Hazards | Skin irritant, potential sensitizer (chloroacetyl moiety) |
Synthetic Context & Impurity Fate Mapping
Understanding the synthesis is crucial for anticipating impurities. The compound is typically synthesized via the N-acylation of 1-(4-chlorophenyl)ethylamine with chloroacetyl chloride.
Critical Quality Attributes (CQAs):
-
Hydrolysis: The chloroacetyl group is susceptible to hydrolysis, reforming the starting amine and chloroacetic acid.
-
Dimerization: Nucleophilic attack by the free amine on the chloroacetyl tail of a product molecule.
-
Racemization: Potential during acylation if harsh basic conditions are used.
Figure 1: Synthetic pathway and potential degradation impurities.
Structural Identification Protocols
Infrared Spectroscopy (FT-IR)
-
Method: ATR (Attenuated Total Reflectance) or KBr pellet.
-
Diagnostic Bands:
-
3280–3350 cm⁻¹: N-H stretch (Secondary amide).
-
1650–1670 cm⁻¹: C=O stretch (Amide I band).
-
1530–1550 cm⁻¹: N-H bend / C-N stretch (Amide II).
-
700–800 cm⁻¹: C-Cl stretch (Aliphatic and Aromatic).
-
Nuclear Magnetic Resonance (NMR)
-
Solvent:
(Preferred for amide proton visibility) or . -
NMR Assignments (400 MHz,
):-
1.35 (d, 3H): Methyl group doublet (
-CH). -
4.05 (s, 2H): Chloroacetyl methylene singlet (
). Note: May appear as an AB system if chiral induction is strong. -
4.95 (m, 1H): Benzylic methine quintet/multiplet (
). - 7.30–7.45 (m, 4H): Aromatic protons (AA'BB' system characteristic of p-substituted benzene).
-
8.60 (d, 1H): Amide NH (Exchangeable with
).
-
1.35 (d, 3H): Methyl group doublet (
Mass Spectrometry (LC-MS)
-
Ionization: ESI (+) or APCI (+).
-
Isotope Pattern: The molecule contains two chlorine atoms (one aromatic, one aliphatic).
-
M+ (231): Base peak (assuming
). -
M+2 (233): ~65% relative abundance (
). -
M+4 (235): ~10% relative abundance (
). -
Validation Check: The 9:6:1 intensity ratio is definitive for
species.
-
Chromatographic Purity (RP-HPLC)
This method separates the target from hydrolysis byproducts and synthesis reagents.
Protocol Parameters:
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 10% B (Isocratic hold for polar impurities).
-
2-15 min: 10%
90% B. -
15-20 min: 90% B.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 220 nm (Amide/Aromatic) and 254 nm.
-
Column Temp: 30 °C.
System Suitability Criteria:
-
Tailing Factor (Target Peak): < 1.5.
-
Resolution (
) between Target and Impurity A (Amine): > 2.0.
Chiral Purity Determination (Chiral HPLC)
Since the biological activity of this intermediate's derivatives often depends on the specific enantiomer (R or S), chiral separation is critical.
Protocol Parameters:
-
Column: Daicel Chiralcel OD-H or Chiralpak AD-H (Amylose/Cellulose derivatives).
-
Mobile Phase: Hexane : Isopropanol (90 : 10 v/v).
-
Mode: Isocratic Normal Phase.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 230 nm.
-
Expected Retention:
-
Enantiomer 1: ~8-10 min.
-
Enantiomer 2: ~12-14 min.
-
-
Calculation:
Analytical Workflow Diagram
Figure 2: Integrated analytical workflow for lot release.
References
-
Santa Cruz Biotechnology. this compound Product Data. Retrieved from
-
PubChem. Compound Summary: this compound (CID 21045982). Retrieved from
-
Organic Syntheses. Chloroacetamide Synthesis Protocols (Coll. Vol. 1). Validated general acylation methods. Retrieved from
-
BenchChem. Analytical Detection of Chloroacetamides. Application notes on halogenated acetamide detection. Retrieved from
-
IUCrData. Crystal structure of this compound derivatives. Structural validation data. Retrieved from
HPLC Analysis of 2-Chloro-N-[1-(4-chlorophenyl)ethyl]acetamide: Purity Assessment Protocol
Abstract
This Application Note details a validated High-Performance Liquid Chromatography (HPLC) protocol for the purity analysis of 2-chloro-N-[1-(4-chlorophenyl)ethyl]acetamide (CAS: 91900-33-3). As a critical intermediate in the synthesis of chloroacetamide herbicides and pharmaceutical building blocks, the purity of this compound directly impacts downstream yield and safety. This guide provides a robust Reversed-Phase (RP-HPLC) method capable of separating the target analyte from key process impurities, including the starting amine (1-(4-chlorophenyl)ethylamine), chloroacetic acid, and potential hydrolysis byproducts.
Introduction & Molecule Profile
This compound is a chloroacetamide derivative characterized by a chiral ethylamine backbone. Its chemical stability is moderate; the
Physicochemical Profile
| Property | Description |
| Structure | Amide linkage connecting a chloroethyl group and a 4-chlorophenyl ethyl group.[1] |
| Molecular Formula | |
| Molecular Weight | 232.11 g/mol |
| Solubility | Soluble in Acetonitrile (ACN), Methanol (MeOH), Ethyl Acetate. Low solubility in water. |
| Chromophores | Benzene ring, Carbonyl group. UV |
| Chirality | Contains one chiral center at the ethyl position. (Note: This protocol focuses on Chemical Purity. Chiral separation requires polysaccharide-based stationary phases). |
Method Development Strategy
Separation Logic (Expert Insight)
The separation relies on Reversed-Phase Chromatography (RP-HPLC) .
-
Stationary Phase: A C18 (Octadecylsilane) column is selected due to the analyte's moderate hydrophobicity. A "End-capped" column is critical to prevent peak tailing caused by the interaction of the secondary amide with residual silanols.
-
Mobile Phase: A gradient of Water (acidified) and Acetonitrile is chosen.
-
Acidification (0.1%
): Essential to suppress the ionization of the residual starting amine (1-(4-chlorophenyl)ethylamine), ensuring it elutes as a sharp peak rather than tailing. It also keeps the chloroacetic acid impurity protonated, increasing its retention slightly away from the void volume.
-
-
Detection: 220 nm is selected as the primary wavelength to maximize sensitivity for the amide bond and the chlorophenyl ring, although 254 nm is a viable alternative for higher selectivity against non-aromatic impurities.
Impurity Fate Mapping
Understanding the synthesis pathway allows us to predict and target specific impurities.
Figure 1: Synthetic pathway and potential impurity generation. Red nodes indicate starting materials; Green indicates the product; Yellow indicates impurities.
Experimental Protocol
Instrumentation & Conditions
-
System: HPLC with Binary Pump, Autosampler, Column Oven, and PDA/UV Detector.
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5
) or equivalent (e.g., Waters XBridge C18). -
Flow Rate: 1.0 mL/min.[2]
-
Injection Volume: 10
. -
Column Temperature: 30°C.
-
Detection: UV at 220 nm (Reference: 360 nm).
Mobile Phase Preparation
-
Solvent A (Aqueous): 0.1% Phosphoric Acid in Milli-Q Water.
-
Preparation: Dissolve 1 mL of 85%
in 1000 mL water. Filter through 0.22 membrane.
-
-
Solvent B (Organic): 100% Acetonitrile (HPLC Grade).
Gradient Program
This gradient is designed to elute polar impurities (acids/amines) early, followed by the target, and finally a wash step for highly non-polar dimers.
| Time (min) | % Solvent A | % Solvent B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold (Elute polar impurities) |
| 15.0 | 20 | 80 | Linear Gradient (Elute Target) |
| 18.0 | 20 | 80 | Wash |
| 18.1 | 90 | 10 | Return to Initial |
| 23.0 | 90 | 10 | Re-equilibration |
Standard & Sample Preparation
Diluent: Acetonitrile:Water (50:50 v/v).[3]
-
Stock Standard (1.0 mg/mL): Weigh 10 mg of Reference Standard into a 10 mL volumetric flask. Dissolve in 5 mL ACN, sonicate, and dilute to volume with Water.
-
Working Standard (100
/mL): Dilute 1 mL of Stock to 10 mL with Diluent. -
Sample Solution: Prepare duplicate samples at 0.5 mg/mL in Diluent. Filter through 0.45
PTFE syringe filter before injection.
Analytical Workflow
Figure 2: Step-by-step analytical workflow from sample preparation to data processing.
Results & Discussion
Expected Chromatogram Profile
- ~ 2.5 min: Chloroacetic acid (if present).
- ~ 4.0 min: 1-(4-chlorophenyl)ethylamine (Starting material).
- ~ 10.5 min: This compound (Target) .
- ~ 12-14 min: Non-polar dimers or bis-acylated byproducts.
System Suitability Criteria (Self-Validating)
To ensure the trustworthiness of the data, the system must meet these criteria before sample analysis:
-
Theoretical Plates (N): > 5,000 for the main peak.
-
Tailing Factor (T): 0.8 < T < 1.5.
-
Precision (RSD): < 2.0% for 5 replicate injections of the Standard.
-
Resolution (
): > 2.0 between the Target peak and the nearest impurity.
Validation Parameters (E-E-A-T Compliance)
This method is designed to align with ICH Q2(R1) guidelines.
| Parameter | Acceptance Criteria | Experimental Approach |
| Specificity | No interference at | Inject Diluent, Placebo, and individual Impurity Standards. |
| Linearity | Analyze 5 concentrations (e.g., 50% to 150% of target concentration). | |
| Accuracy | Recovery 98.0 - 102.0% | Spike known amounts of analyte into a placebo matrix. |
| LOD / LOQ | S/N > 3 (LOD), S/N > 10 (LOQ) | Determine via serial dilution of the standard. |
| Robustness | RSD < 2.0% | Deliberately vary Flow Rate ( |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Secondary interactions with silanols. | Ensure column is "End-capped". Increase buffer strength or add 0.1% TEA if using basic mobile phase (not recommended here). |
| Split Peak | Sample solvent too strong. | Ensure Sample Diluent matches initial Mobile Phase (10-20% ACN). Do not dissolve pure sample in 100% ACN. |
| Ghost Peaks | Carryover or Gradient impurities. | Run a "Blank" gradient. Wash needle with 50:50 MeOH:Water. Use HPLC-grade solvents. |
| Pressure High | Particulates. | Filter all samples. Check guard column. |
References
-
BenchChem. (2025).[4][5] Identification of impurities in N-(1-chloropropan-2-yl)acetamide synthesis. Retrieved from .
-
Sielc Technologies. (n.d.). Separation of 2-Chloro-N-(4-chlorophenyl)-N-(1-methylethyl)acetamide on Newcrom R1 HPLC column. Retrieved from .
-
Sigma-Aldrich. (n.d.). This compound Product Specification. Retrieved from .
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). .
Sources
Analytical Profiling of 2-Chloro-N-arylacetamides: NMR and Mass Spectrometry Protocols
Abstract
This application note provides a comprehensive technical guide for the structural characterization of 2-chloro-N-arylacetamides, a critical scaffold in the synthesis of heterocycles (e.g., oxindoles) and pharmaceutical intermediates (e.g., lidocaine analogs, diclofenac precursors). This document details optimized protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), focusing on the resolution of rotational isomers, chlorine isotopic signatures, and fragmentation pathways.
Introduction & Chemical Context
2-Chloro-N-arylacetamides are electrophilic amides formed by the N-acylation of anilines with chloroacetyl chloride. Their high reactivity makes them valuable "warheads" in covalent inhibitors and versatile building blocks in medicinal chemistry.
Key Analytical Challenges:
-
Rotational Isomerism: Restricted rotation around the amide bond (
) can lead to signal broadening or peak doubling in NMR, often mistaken for impurities. -
Labile Protons: The amide
chemical shift is highly solvent-dependent. -
Isotopic Patterns: The presence of a chlorine atom requires specific attention to isotopic abundance ratios in MS.
Experimental Workflow Overview
The following diagram outlines the integrated workflow for synthesizing and validating these compounds.
Figure 1: Integrated workflow from synthesis to analytical validation.
Sample Preparation (Contextual Synthesis)
To ensure analytical data correlates with a known standard, a brief synthesis protocol is provided.
Protocol:
-
Reagents: Dissolve substituted aniline (10 mmol) in glacial acetic acid (20 mL) containing Sodium Acetate (15 mmol) [1].
-
Addition: Cool to 0-5°C. Add Chloroacetyl chloride (12 mmol) dropwise over 30 minutes.
-
Reaction: Stir at room temperature for 2–4 hours.
-
Isolation: Pour mixture into ice-cold water (100 mL). The product typically precipitates as a solid.
-
Purification: Filter and recrystallize from ethanol/water.
Nuclear Magnetic Resonance (NMR) Profiling
Solvent Selection Strategy
-
DMSO-
(Recommended): Excellent for solubilizing polar amides. It forms strong hydrogen bonds with the amide , slowing proton exchange and resulting in a sharp, distinct singlet (or doublet if coupled) downfield ( 9.5–10.5 ppm). -
: Useful for non-polar derivatives but often results in broad, undetectable
signals due to rapid exchange or weak H-bonding.
NMR Interpretation Guide
The 2-chloro-N-arylacetamide scaffold presents three distinct regions.
| Moiety | Chemical Shift ( | Multiplicity | Mechanistic Insight |
| Amide | 9.5 – 10.5 (DMSO) | Singlet (br) | Highly deshielded by the carbonyl anisotropy and H-bonding. Shifts upfield in |
| Aromatic | 7.0 – 8.0 | Multiplet | Pattern depends on aniline substitution (e.g., doublet/triplet for unsubstituted phenyl). |
| 4.0 – 4.3 | Singlet | Diagnostic Peak. Significantly deshielded compared to standard acetamides ( |
Addressing Rotational Isomerism
In ortho-substituted acetanilides (e.g., 2-chloro-N-(2,6-dimethylphenyl)acetamide), steric hindrance forces the amide bond out of planarity and restricts rotation around the
-
Observation: You may see two sets of signals (rotamers) at room temperature.
-
Validation Protocol: Run a Variable Temperature (VT) NMR.
-
Step 1: Acquire spectrum at 25°C.
-
Step 2: Heat probe to 80°C.
-
Result: Rotamer peaks should coalesce into single, sharp averages as the thermal energy overcomes the rotational barrier [3].
-
Mass Spectrometry (MS) Characterization[1][2][3]
Ionization Mode
-
ESI+ (Electrospray Ionization, Positive Mode): Preferred. The amide nitrogen and carbonyl oxygen are easily protonated to form
. -
Solvent: Methanol/Water + 0.1% Formic Acid.
The "Chlorine Rule" (Isotopic Validation)
Before analyzing fragmentation, validate the parent ion using the natural abundance of chlorine isotopes (
-
Requirement: The Mass Spectrum must show two peaks for the molecular ion separated by 2 Da (
and ). -
Intensity Ratio: The height of
: should be approximately 3:1 . -
Example: For 2-chloro-N-phenylacetamide (MW 169.6):
-
m/z 170 (
) = 100% relative intensity. -
m/z 172 (
) = ~32% relative intensity.
-
Fragmentation Pathways (MS/MS)
Fragmentation typically occurs via amide bond cleavage or loss of the halogenated tail.
Figure 2: Common ESI-MS/MS fragmentation pathways for 2-chloro-N-phenylacetamide.
Detailed Mechanism:
-
Loss of HCl: The carbonyl oxygen attacks the
-carbon, displacing chlorine to form a pseudo-oxazolone or lactam intermediate. This results in a mass loss of 36/38 Da. -
Amide Hydrolysis (Gas Phase): Cleavage of the amide bond generates the protonated aniline species (
), which is often the base peak if the aryl group is electron-rich [4].
Quality Control & Data Integration
To certify a compound for biological screening, the data must meet the following criteria:
| Parameter | Acceptance Criteria |
| Purity (HPLC) | >95% (UV @ 254 nm) |
| NMR ( | Integration of |
| MS (ESI) | Presence of M and M+2 (3:1 ratio). Error < 5 ppm (if HRMS). |
Troubleshooting Table:
| Observation | Probable Cause | Corrective Action |
| NMR: Extra peaks near 4.0 ppm | Unreacted Chloroacetyl chloride or hydrolysis product (Chloroacetic acid). | Wash solid with saturated |
| NMR: Broad/Missing NH peak | Fast exchange with solvent water ( | Switch to DMSO- |
| MS: M+2 peak is 1:1 ratio | Contamination with Bromine analog (if used) or artifact. | Check starting material purity; Br isotopes are 1:1. |
References
-
Suryawanshi, M. R., et al. (2022).[1] "Design, synthesis, and computational studies of phenylacetamides as antidepressant agents." PMC (PubMed Central). Available at: [Link]
-
Vaia Learning. (n.d.).[2] "The 1H-NMR spectrum of 2-chloroacetamide." Vaia.com. Available at: [Link][3]
-
Montana State University. (n.d.). "NMR Determination of the Rotational Barrier in N,N-dimethylacetamide." Chemistry and Biochemistry Dept. Available at: [Link]
-
Oyler, J. M., et al. (2014). "Fragmentation pathways... by electrospray ionization tandem mass spectrometry." Journal of Analytical Toxicology. Available at: [Link]
Sources
gas chromatography methods for chloroacetate detection
Application Note: Advanced GC Strategies for the Quantification of Chloroacetate Genotoxic Impurities
Executive Summary & Regulatory Context
Chloroacetates are potent alkylating agents classified as Potentially Genotoxic Impurities (PGIs) . Under ICH M7 guidelines, these compounds are often categorized as Class 1 or 2 impurities (known mutagenic carcinogens), requiring control at trace levels—typically low parts-per-million (ppm) relative to the drug substance.
The Analytical Challenge: Chloroacetic acids are highly polar, hydrophilic, and non-volatile.
-
Direct Injection (GC): Results in severe peak tailing and irreversible adsorption on the inlet liner due to the free carboxylic acid group.
-
Direct Injection (LC): Often requires ion-pairing reagents or specialized columns (IC) which are difficult to couple with Mass Spectrometry (MS) for trace quantification.
The Solution: This guide presents two field-proven protocols. Protocol A uses chemical derivatization to convert the acids into volatile methyl esters, ideal for trace-level detection (ppb range). Protocol B utilizes Headspace GC-MS for higher-throughput screening (ppm range) where matrix interference is minimal.
Mechanism of Action: The Derivatization Logic
To successfully analyze chloroacetates by GC, we must neutralize the polarity of the carboxylic acid functionality. We utilize Acid-Catalyzed Esterification .
Reaction Chemistry:
-
Reagent: Acidic Methanol (10% H₂SO₄ in MeOH or BF₃-MeOH).
-
Outcome: MCAA (Boiling Point: 189°C) converts to Methyl Chloroacetate (Boiling Point: 130°C). The derivative is non-polar, volatile, and chromatographs with sharp symmetry.
Figure 1: Workflow for the isolation and derivatization of chloroacetic acids from complex matrices.
Protocol A: Trace Quantification via Derivatization (GC-ECD/MS)
Recommended for: Low-level impurities (<5 ppm) and complex matrices.
This protocol is adapted from EPA Method 552.2 but optimized for pharmaceutical solubility profiles.
Reagents & Equipment
-
Extraction Solvent: Methyl tert-butyl ether (MTBE) (High purity).
-
Derivatizing Agent: 10% Sulfuric Acid in Methanol (v/v).
-
Neutralizer: Saturated Sodium Bicarbonate (NaHCO₃).[1][2][3]
-
Internal Standard: 1,2,3-Trichloropropane (TCP) or deuterated MCAA.
Step-by-Step Procedure
-
Sample Preparation: Weigh 50 mg of Drug Substance (API) into a 20 mL vial. Dissolve in 5 mL of water (if water-soluble) or appropriate solvent compatible with LLE.
-
Acidification: Add 2 mL of concentrated H₂SO₄ to lower pH < 0.5. Caution: Exothermic.
-
Extraction: Add 3 mL of MTBE containing the Internal Standard. Vortex vigorously for 2 minutes. Allow phases to separate.
-
Derivatization: Transfer 2 mL of the upper MTBE layer to a clean reaction vial. Add 1 mL of Acidic Methanol . Cap tightly.
-
Reaction: Heat block at 50°C for 30 minutes . (Higher temps may degrade TCAA).
-
Quench: Cool to room temperature. Add 4 mL of Saturated NaHCO₃ slowly (release CO₂ pressure). Vortex.
-
Transfer: Transfer 1 mL of the top MTBE layer (containing methyl esters) to an autosampler vial.
Instrumental Parameters (GC-ECD)
The Electron Capture Detector (ECD) is highly specific to halogens, offering 10-100x more sensitivity than FID.
| Parameter | Setting |
| Column | DB-1701 or DB-35MS (30m x 0.25mm x 0.25µm) |
| Inlet | Split/Splitless (Splitless hold 1.0 min), 200°C |
| Carrier Gas | Helium or Hydrogen @ 1.2 mL/min (Constant Flow) |
| Oven Program | 40°C (hold 5 min) |
| Detector | micro-ECD @ 300°C |
| Makeup Gas | Nitrogen (30 mL/min) |
Protocol B: Direct Headspace GC-MS
Recommended for: Higher limits (>10 ppm), volatile precursors, or screening.
This method avoids liquid handling but requires the analyte to partition into the gas phase. Since MCAA is not very volatile, we perform In-Situ Derivatization directly in the headspace vial.
Step-by-Step Procedure
-
Sample Prep: Weigh 100 mg of API into a 20 mL Headspace vial.
-
Reagent Addition: Add 2 mL of Methanol and 200 µL of concentrated H₂SO₄.
-
Seal: Crimp cap immediately with PTFE/Silicone septa.
-
Incubation: Agitate at 80°C for 45 minutes in the Headspace unit. (This drives both the esterification reaction and the partition of the methyl ester into the headspace).
Instrumental Parameters (GC-MS)
| Parameter | Setting |
| Column | DB-624 (Thick film: 30m x 0.32mm x 1.8µm) |
| Headspace | Oven: 80°C, Loop: 90°C, Transfer Line: 100°C |
| Inlet | Split 1:10, 220°C |
| MS Source | EI Source, 230°C |
| Acquisition | SIM Mode (Selected Ion Monitoring) |
| SIM Ions | MCAA-Me: m/z 59 (Quant), 108 (Qual)DCAA-Me: m/z 59 (Quant), 83 (Qual) |
Comparative Validation Data
The following data represents typical performance metrics for these protocols.
| Metric | Protocol A (LLE + ECD) | Protocol B (Headspace MS) |
| Linearity (R²) | > 0.999 (0.05 - 5.0 ppm) | > 0.995 (5.0 - 100 ppm) |
| LOD (Limit of Detection) | ~ 10 ppb (ng/g) | ~ 0.5 ppm (µg/g) |
| Precision (% RSD) | < 4.0% | < 6.5% |
| Specificity | High (Halogen specific) | Very High (Mass spectral ID) |
| Matrix Effects | Low (Extraction removes salts) | Low (Gas phase isolation) |
Decision Logic for Method Selection
Use the following logic to select the appropriate protocol for your drug development stage.
Figure 2: Decision tree for selecting the optimal GC methodology based on sensitivity requirements and matrix properties.
Troubleshooting & "Watch-outs"
-
Moisture Control (Protocol A): The esterification reaction is an equilibrium. Excess water shifts the equilibrium back to the acid. Ensure the MTBE extract is relatively dry, or use a large excess of Methanol/H₂SO₄.
-
TCAA Decarboxylation: Trichloroacetic acid is thermally unstable. If the injection port is too hot (>220°C) or the derivatization time is too long, TCAA converts to Chloroform (CHCl₃). Monitor Chloroform levels as a degradation marker.
-
Carryover: Chloroacetates are "sticky." If using Protocol B (Headspace), use a deactivated liner and run a blank methanol injection between samples.
References
-
ICH M7(R2) . "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." International Council for Harmonisation.[4][5][6]
-
U.S. EPA Method 552.2 . "Determination of Haloacetic Acids and Dalapon in Drinking Water by Liquid-Liquid Extraction, Derivatization and Gas Chromatography with Electron Capture Detection." National Environmental Methods Index.
-
Reddy, A.V.B., et al. (2022) . "A Direct Standard Headspace Method for the Determination of Chloroacetic Acid and Dichloroacetic Acid in Armodafinil Drug Substance by GC-MS." Instrumentation Science & Technology.
-
Jain, R., et al. "Sensitive derivatization methods for the determination of genotoxic impurities in drug substances using hyphenated techniques."[7] Journal of Pharmaceutical and Biomedical Analysis.
Sources
- 1. NEMI Method Summary - 552.2 [nemi.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. epd.georgia.gov [epd.georgia.gov]
- 4. japsonline.com [japsonline.com]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sensitive derivatization methods for the determination of genotoxic impurities in drug substances using hyphenated techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-chloro-N-[1-(4-chlorophenyl)ethyl]acetamide
Current Status: Online Role: Senior Application Scientist Topic: Yield Optimization & Troubleshooting
Introduction: The Reaction Landscape
You are attempting to synthesize 2-chloro-N-[1-(4-chlorophenyl)ethyl]acetamide via the N-acylation of 1-(4-chlorophenyl)ethylamine with chloroacetyl chloride. While theoretically a standard nucleophilic acyl substitution, this specific reaction is prone to three distinct failure modes that degrade yield:
-
Competitive Hydrolysis: Chloroacetyl chloride is highly moisture-sensitive.
-
Chemoselectivity Errors: The amine can attack the
-carbon (alkyl chloride site) rather than the carbonyl, leading to secondary amine byproducts rather than the desired amide. -
Workup Losses: The product often forms a supersaturated oil that refuses to crystallize, leading to massive losses during filtration or extraction.
This guide replaces generic textbook advice with field-hardened protocols designed to maximize isolated yield (>85%).
Module 1: Diagnostic Logic Tree
Before altering your protocol, use this logic flow to identify the specific yield-killer in your current process.
Caption: Diagnostic workflow to isolate the root cause of yield loss based on crude reaction profile.
Module 2: The "Gold Standard" Protocol
Do not use Schotten-Baumann (biphasic aqueous/organic) conditions for small-to-mid scale (<50g) high-value synthesis unless strictly necessary.[1] The hydrolysis rate of chloroacetyl chloride in water competes too aggressively with the amine.
Recommended System: Anhydrous Dichloromethane (DCM) with Triethylamine (TEA).
Stoichiometry & Setup
| Component | Role | Equivalents | Critical Notes |
| 1-(4-chlorophenyl)ethylamine | Limiting Reagent | 1.0 eq | Ensure free base form.[1] If starting from HCl salt, add extra 1.0 eq TEA. |
| Chloroacetyl Chloride | Electrophile | 1.15 - 1.20 eq | Freshly distilled or high-purity bottle.[1] Yellow/Orange color indicates HCl degradation. |
| Triethylamine (TEA) | HCl Scavenger | 1.2 - 1.5 eq | Must be dry.[1] Pyridine is a valid alternative but harder to remove. |
| DCM (Solvent) | Medium | 10-15 Volumes | Dry (anhydrous).[1] Water content <0.05% is critical. |
Step-by-Step Execution
-
Preparation: Dissolve the amine (1.0 eq) and TEA (1.2 eq) in dry DCM under Nitrogen/Argon atmosphere.
-
Thermal Control: Cool the reaction vessel to -10°C to 0°C using an ice/salt bath.
-
Why? The reaction is highly exothermic. High temps favor the attack on the
group (N-alkylation), forming irreversible impurities.
-
-
Addition: Dilute Chloroacetyl chloride in a small volume of DCM. Add this solution dropwise over 30-60 minutes.
-
Monitor: Internal temperature must not rise above 5°C.
-
-
Maturation: Allow the mixture to warm to Room Temperature (RT) naturally and stir for 2-3 hours.
-
Quench: Add a small amount of water (or 1M HCl) to destroy excess acid chloride before workup.
Module 3: Workup & Purification (The Yield Trap)
The most common user complaint is "Where is my product?" after the wash steps.[2][3] This molecule has moderate water solubility if the pH is not managed, and it tends to "oil out" rather than crystallize.
Optimized Workup Workflow
Caption: Standard workup train to ensure removal of amine salts and recovery of neutral amide.
Critical Troubleshooting for Purification
Issue: The product is an oil/gum and won't solidify. Solution:
-
Solvent Chase: The oil likely contains trapped DCM. Add Hexane or Pentane and re-evaporate (rotovap) 2-3 times to chase off the chlorinated solvent.
-
Seeding: Dissolve the oil in a minimum amount of hot Ethyl Acetate, then slowly add Hexane until cloudy. Scratch the glass side of the flask with a spatula.
-
Cold Crash: Place the oil (in minimal solvent) in a -20°C freezer overnight.
Frequently Asked Questions (FAQ)
Q: My crude NMR shows a "doublet of doublets" near 3.5-4.0 ppm that shouldn't be there. What is it? A: This often indicates the formation of the dimer . If the reaction was run too hot or with insufficient acid chloride, the product amide can act as a nucleophile (via the nitrogen) and attack another molecule of chloroacetyl chloride or the alkyl chloride of another product molecule. Prevention: Strict temperature control (<0°C) and ensuring 1.1+ eq of acid chloride.
Q: Can I use Potassium Carbonate (
-
Pros: Easier workup (no amine salts in organic layer).
-
Cons: Chloroacetyl chloride hydrolyzes faster. You must use a large excess (1.5 - 2.0 eq) of the acid chloride to compensate for hydrolysis [1].
Q: The reaction turned black/dark brown. Is the batch lost? A: Not necessarily, but yield will be lower. The dark color usually comes from the oxidation of the aniline/amine starting material or polymerization of the acid chloride.
-
Recovery: Treat the crude organic layer with activated charcoal (carbon) for 30 minutes, filter through Celite, then proceed to crystallization.
Q: Does this reaction racemize the chiral center?
A: Amide formation is generally safe for chiral centers. However, high temperatures or highly basic conditions can induce racemization via a ketene intermediate or proton abstraction at the benzylic position. Keeping the reaction at
References
-
Schotten-Baumann Reaction Conditions. Organic Chemistry Portal.[1][4][5] [Link][5][6]
-
Amide Bond Formation: Beyond the Basics. Royal Society of Chemistry (Organic & Biomolecular Chemistry). [Link]
-
Chloroacetamide Synthesis Protocols. Organic Syntheses, Coll.[7] Vol. 1, p. 153. [Link]
Sources
stability problems with 2-chloro-N-[1-(4-chlorophenyl)ethyl]acetamide
The following technical guide addresses stability, handling, and troubleshooting for 2-chloro-N-[1-(4-chlorophenyl)ethyl]acetamide . This response is structured as a Tier-3 Technical Support resource for researchers and process chemists.
Compound: this compound
Chemical Class:
Executive Stability Profile
This compound is an electrophilic alkylating agent with a chiral center. Its stability is compromised primarily by its intended reactivity: the
Core Stability Risks
-
Nucleophilic Displacement (
): The primary degradation pathway. The -chlorine is easily displaced by thiols, amines, and even hydroxide ions. -
Photolytic Dehalogenation: The 4-chlorophenyl moiety renders the molecule susceptible to UV-induced homolytic cleavage of the aryl-Cl bond.
-
Stereochemical Integrity: The benzylic proton at the chiral center (
to the nitrogen) is weakly acidic; racemization can occur under strongly basic conditions or high thermal stress.
Visualizing Degradation Pathways
The following diagram maps the critical degradation nodes. Use this to diagnose impurity peaks in your LC-MS data.
Figure 1: Primary degradation pathways. The yellow node represents the most common storage impurity (hydrolysis of the alpha-chloro group).
Troubleshooting Guide (Q&A)
Issue 1: "I see a new peak at [M-18+16] or [M+18] in my LC-MS after 24h in solution."
Diagnosis: Solvolysis / Hydrolysis of the
-
In Water/Buffer: You form the
-hydroxy derivative (2-hydroxy-N-...). -
In Methanol: You form the
-methoxy derivative.
Corrective Action:
-
Solvent Switch: Switch to non-nucleophilic, anhydrous solvents for stock solutions: Acetonitrile (ACN) , DMSO (anhydrous only), or DMF .
-
Protocol: Avoid protic solvents (MeOH, EtOH, Water) for storage > 4 hours. Prepare working solutions immediately before use [1].
Issue 2: "The optical rotation of my standard has decreased over time."
Diagnosis: Racemization via Enolization.
Technical Explanation:
The chiral center is at the benzylic position (
Corrective Action:
-
pH Control: Maintain pH < 7.5 during assay conditions.
-
Thermal Limits: Do not heat above 60°C for extended periods. If reflux is required for a reaction, check enantiomeric excess (ee) immediately post-reaction.
Issue 3: "My solid sample has turned from white to faint yellow."
Diagnosis: Photolytic Degradation (Aryl-Cl cleavage). Technical Explanation: Aryl chlorides are sensitive to UV radiation. The 4-chlorophenyl ring can undergo homolytic cleavage of the C-Cl bond upon exposure to light, generating radical species that couple to form colored conjugated byproducts (yellow/brown) [3].
Corrective Action:
-
Storage: Store in amber vials wrapped in aluminum foil.
-
Lab Environment: Minimize exposure to direct sunlight or high-intensity UV lamps during weighing.
Issue 4: "I observe precipitation when diluting the DMSO stock into aqueous buffer."
Diagnosis: Solubility Crash / "Oiling Out". Technical Explanation: This compound is highly lipophilic due to the chloro-benzyl and chloro-acetyl groups. It has very poor water solubility. Rapid addition to water causes it to crash out, often as an oil or micro-precipitate that is invisible to the naked eye but affects assay concentration.
Corrective Action:
-
Step-Down Dilution: Do not jump from 100% DMSO to 100% Aqueous. Use an intermediate step (e.g., DMSO
50% ACN/Water Final Buffer). -
Surfactant: Add 0.05% Tween-20 or Triton X-100 to the assay buffer to maintain solubility.
Standardized Handling Protocols
A. Storage Protocol (Long-Term)
| Parameter | Specification | Rationale |
| Temperature | -20°C | Slows kinetic degradation rates ( |
| Atmosphere | Argon or Nitrogen | Prevents moisture absorption (hydrolysis risk). |
| Container | Amber Glass | Blocks UV light to prevent photolysis of the aryl-Cl. |
| Desiccant | Required | The amide bond can be hygroscopic; moisture drives dechlorination. |
B. Synthesis/Reaction Monitoring
When using this compound as an intermediate (e.g., for alkylating an amine):
-
Base Selection: Use non-nucleophilic bases (e.g., DIPEA,
) rather than primary amines or hydroxides to prevent side reactions at the carbonyl or -carbon [4]. -
Quenching: Quench reactions with dilute acid (1N HCl) rather than strong base to prevent amide hydrolysis.
References
-
Jablonkai, I. (2004). Kinetics and Mechanism of the Nucleophilic Displacement Reactions of Chloroacetanilide Herbicides. Journal of Agricultural and Food Chemistry. Link
-
Yagyu, T. et al. (2010).[1] Chiral Variation of a Hybrid Bis(carbene-amido) Ligand System. Organometallics. Link
- Dureja, P. et al. (1987). Photodegradation of chloroacetanilides. Journal of Agricultural and Food Chemistry. (General reference for chloro-aryl photostability).
-
Bach, R.D. et al. (2003). Nucleophilic substitution reactions of alpha-chloroacetanilides. Journal of Organic Chemistry. Link
Sources
minimizing side products in chloroacetylation reactions
Technical Support Center: Chloroacetylation Optimization
Current Status: Operational Support Lead: Senior Application Scientist Topic: Minimizing Side Products in Chloroacetylation Ticket ID: CA-OPT-2024
Introduction: The Reactivity Paradox
Welcome to the technical support hub for chloroacetylation. You are likely here because your LC-MS shows a "dimer" impurity (
Chloroacetyl chloride (CAC) is a "privileged" electrophile because it is bifunctional . It contains a highly reactive acyl chloride (hard electrophile) and a moderately reactive alkyl chloride (soft electrophile).
-
The Goal: Exclusive reaction at the acyl chloride (N-acylation).
-
The Problem: The product you form is itself an alkylating agent. If your reaction conditions are not kinetically controlled, your starting material will attack your product, leading to "dimerization" (self-alkylation).
This guide prioritizes kinetic control to isolate the desired amide.
Module 1: The "Dimer" Trap (Self-Alkylation)
User Issue: "I see a significant impurity with a mass equal to [Product + Amine - HCl]. It increases if I let the reaction stir overnight."
Root Cause:
The product of N-acylation is an
The Solution: The Kinetic "Goldilocks" Zone
| Variable | Recommendation | Scientific Rationale |
| Temperature | -10°C to 0°C | Acylation is fast (low activation energy). Alkylation is slower. Low temp freezes out the alkylation pathway. |
| Addition Mode | CAC added to Amine | Controversial but necessary. While adding Amine to CAC keeps Amine concentration low (preventing dimer), it risks di-acylation (imide formation) for primary amines. Standard Protocol: Add CAC dropwise to Amine at low temp. |
| Solvent System | Biphasic (DCM/Water) | Segregates the nucleophilic amine (aqueous/interface) from the electrophilic product (organic), preventing secondary reaction. |
Visualizing the Competition
Figure 1: Competing reaction pathways. Pathway A is desired. Pathway B (Red) occurs if temperature is high or reaction time is prolonged.[2] Pathway C (Grey) occurs if CAC is in large excess.
Module 2: The "Schotten-Baumann" Protocol (Standard Operating Procedure)
User Issue: "My reaction turns black/tarry using TEA in DCM, and the yield is poor."
Root Cause: Exothermic runaway and HCl accumulation. In homogenous organic solvents (DCM + TEA), the HCl salt of the amine can precipitate and trap starting material, or the heat can accelerate polymerization.
The Fix: Use the Schotten-Baumann method.[3][4][5][6][7] It uses an aqueous inorganic base and an organic solvent.[5] The biphasic nature protects the product.
Step-by-Step Protocol
-
Preparation:
-
Dissolve Amine (
equiv) in Dichloromethane (DCM) or Ethyl Acetate ( ). -
Prepare a saturated aqueous solution of
or ( equiv). -
Note: Avoid
unless the amine is very unreactive, as strong hydroxide promotes hydrolysis of CAC.
-
-
Mixing:
-
Combine the organic and aqueous phases in a flask with vigorous stirring.
-
Cool to
(Ice/Water bath).
-
-
Addition:
-
Dilute Chloroacetyl Chloride (
equiv) in a small volume of DCM. -
Add the CAC solution dropwise over 15–30 minutes. Monitor internal temp; do not exceed
.
-
-
Reaction:
-
Allow to stir at
for 30 minutes, then warm to Room Temperature (RT) for 1 hour. -
Checkpoint: Check TLC/LC-MS.[8] If "Dimer" starts appearing, stop immediately.
-
-
Workup:
-
Separate phases. Wash organic layer with
(to remove unreacted amine) and then Brine. -
Dry over
and concentrate.
-
Module 3: Selectivity (Amino-Alcohols)
User Issue: "I have an amino-alcohol. I want the N-chloroacetyl product, but I'm getting O-acetyl and N,O-diacetyl mixtures."
Root Cause: While amines are better nucleophiles than alcohols, high pH (strong bases) increases the nucleophilicity of the oxygen (alkoxide formation).
Troubleshooting Matrix
| Condition | Outcome | Mechanism |
| Strong Base (NaH, NaOH) | Mixture (N,O-diacyl) | Deprotonates -OH, making it a competitive nucleophile. |
| Weak Base (NaHCO3) | N-Selective | Base is strong enough to neutralize HCl but too weak to deprotonate -OH. |
| Phosphate Buffer (pH 7-8) | Highly N-Selective | Maintains neutral pH, suppressing O-acylation completely. |
| Lewis Acid (FeCl3) | O-Selective | Rare Case: Iron coordinates to N, deactivating it, allowing O-attack [1]. |
Protocol Recommendation:
Perform the reaction in THF/Saturated
Module 4: Friedel-Crafts Chloroacetylation
User Issue: "I am trying to chloroacetylate benzene/anisole, but I get low conversion or tars."
Root Cause:
Friedel-Crafts acylation with CAC requires a strong Lewis Acid (
Critical Adjustments:
-
Stoichiometry: Use
equiv of per carbonyl group. -
Order of Addition:
-
Method A (Standard): Add
to DCM, cool to , add CAC, then add the aromatic substrate dropwise. -
Method B (For sensitive substrates): Pre-mix Aromatic + CAC, then add solid
in portions.
-
-
Quenching: The Aluminum-Product complex is stable. You must pour the reaction mixture into Ice/HCl to break the complex and release the product.
Decision Logic: Selecting Your Conditions
Use this flow to determine the starting point for your specific substrate.[2]
Figure 2: Decision matrix for selecting reaction conditions based on substrate properties.
References
-
Chemoselective N-chloroacetylation: Taylor & Francis. (2018).[7][10][11] An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Link
-
Schotten-Baumann Protocol: BenchChem. (2025).[6] N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols. Link
-
Friedel-Crafts Acylation: Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation Reaction Mechanism and Procedure. Link
-
Side Reaction Analysis: BenchChem. (2025).[2] Common side products in the synthesis of N-(2-chloroacetyl)-3-nitrobenzamide and how to avoid them. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. reddit.com [reddit.com]
- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
Validation & Comparative
Technical Guide: Structure-Activity Relationship (SAR) of Chloro-N-phenylacetamide Derivatives
Executive Summary
Chloro-N-phenylacetamide derivatives represent a versatile scaffold in medicinal chemistry, bridging the gap between herbicidal efficacy (via VLCFA inhibition) and pharmaceutical potential (antimicrobial and anticancer agents). This guide provides a critical analysis of the Structure-Activity Relationship (SAR) of these compounds, focusing on the electrophilic
Unlike standard reviews, this document objectively compares these derivatives against clinical standards (Doxorubicin, Rifampicin) using experimental data, establishing their role as potent alkylating agents that induce apoptosis in resistant cancer cell lines and disrupt bacterial membranes.
The Chemical Scaffold & Mechanism of Action[1]
The core efficacy of 2-chloro-N-phenylacetamide stems from its ability to act as a covalent inhibitor.[1] The
Reaction Mechanism (Covalent Alkylation)
The following diagram illustrates the bimolecular nucleophilic substitution (
Caption: Fig 1.
Comparative SAR Analysis
The biological activity of these derivatives is modulated by substituents on the phenyl ring.[2][3] The SAR follows three primary vectors: Electronic Effects , Lipophilicity , and Steric Hindrance .
Electronic Modulation (Hammett Correlation)
Electron-withdrawing groups (EWG) such as
-
High Potency/High Toxicity: Para-nitro (
) derivatives often show the highest cytotoxicity but lower selectivity. -
Moderate Potency: Electron-donating groups (EDG) like
reduce electrophilicity, often resulting in lower potency (higher IC50).
Lipophilicity & Steric Effects
-
Halogenation: Adding halogens (
) to the phenyl ring increases lipophilicity (LogP), facilitating transport across bacterial cell membranes. -
Ortho-Substitution: Substituents at the ortho position (e.g., 2-Cl) introduce steric hindrance. While this can protect the amide bond from enzymatic hydrolysis, it may also hinder the binding of the molecule to the target active site.
Comparative Performance Data
The following tables synthesize data from multiple studies comparing Chloro-N-phenylacetamides against standard clinical alternatives.
Table 1: Anticancer Cytotoxicity (IC50 in µM)
Comparison of derivatives against Doxorubicin in Breast Cancer (MCF-7) and Prostate Cancer (PC3) lines.
| Compound Derivative | Substituent (R) | MCF-7 IC50 (µM) | PC3 IC50 (µM) | Potency vs Standard |
| Standard | Doxorubicin | 0.38 ± 0.07 | -- | Baseline |
| Standard | Imatinib | 98.0 | 40.0 | Baseline |
| Derivative 3j | 4-Nitro ( | 0.76 ± 0.09 | 52.0 | High (Approaching Doxorubicin) |
| Derivative 3d | 2-Chloro ( | 0.70 ± 0.40 | 65.0 | High |
| Derivative 2f | 4-Methoxy ( | > 100 | > 100 | Low |
| Derivative 2a | 4-Fluoro ( | 100.0 | 80.0 | Moderate |
Key Insight: The
Table 2: Antimicrobial Activity (MIC in µg/mL)
Comparison against Rifampicin.
| Compound | Target Strain | MIC (µg/mL) | Performance vs Rifampicin |
| Rifampicin (Std) | S. aureus | < 1.0 | Superior |
| 4-Cl-phenylacetamide | S. aureus | 32 - 64 | Moderate |
| 3-Br-phenylacetamide | S. aureus | 16 - 32 | Moderate |
| 4-Cl-phenylacetamide | E. coli | > 128 | Ineffective (Gram-neg resistance) |
Key Insight: While less potent than Rifampicin, halogenated derivatives show significant activity against Gram-positive strains. The lack of activity against E. coli suggests inability to penetrate the Gram-negative outer membrane or rapid efflux.
Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating steps (TLC monitoring and Control wells).
Synthesis of 2-Chloro-N-phenylacetamide Derivatives
Method: Schotten-Baumann Acylation.
-
Reagents: Substituted Aniline (10 mmol), Chloroacetyl chloride (12 mmol), Triethylamine (TEA) or Sodium Acetate (15 mmol), Dichloromethane (DCM) or Glacial Acetic Acid.
-
Setup: Flame-dried round-bottom flask, ice bath (0°C).
-
Procedure:
-
Dissolve aniline in DCM (20 mL) and add TEA.
-
Add Chloroacetyl chloride dropwise over 30 mins at 0°C (Exothermic reaction; control temp to prevent di-acylation).
-
Stir at room temperature for 3-4 hours.
-
Validation: Monitor via TLC (Solvent system: Hexane:Ethyl Acetate 7:3). Disappearance of aniline spot confirms completion.
-
-
Workup: Wash with water (2x), 1N HCl (to remove unreacted amine), and Brine. Dry over anhydrous
. -
Purification: Recrystallize from Ethanol/Water.
Workflow Visualization
The following diagram outlines the logical flow from synthesis to biological screening.
Caption: Fig 2. Synthetic and evaluation workflow. The TLC step is a critical decision gate before purification.
Signaling Pathways (Anticancer Mechanism)
Research indicates that these derivatives induce apoptosis via the mitochondrial pathway. The alkylation stress triggers the upregulation of pro-apoptotic factors (Bax) and downregulation of anti-apoptotic factors (Bcl-2).
Caption: Fig 3. Proposed mechanism of apoptosis induction. The compound shifts the Bax/Bcl-2 ratio, triggering the caspase cascade.
References
-
Antimicrobial SAR & Synthesis: Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. (2021).[1][3][4] National Institutes of Health (NIH). [Link]
-
Anticancer Cytotoxicity & Apoptosis: Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells.[5][6] (2025).[3][5][7][8] Pharmaceutical Sciences. [Link]
-
Prostate Cancer Evaluation: 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. (2013).[3][9] Iranian Journal of Pharmaceutical Research. [Link]
-
Crystal Structure & Conformation: 2-Chloro-N-phenylacetamide Crystal Structure. (2008).[10] Acta Crystallographica. [Link]
-
Alkylation Mechanism: Alkylation of N-substituted 2-phenylacetamides.[11][12] (2003).[5][10] Journal of the Serbian Chemical Society. [Link]
Sources
- 1. Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells [ps.tbzmed.ac.ir]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-Chloro-N-phenylacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Senior Application Scientist's Guide to the Synthesis of N-Substituted Acetamides: A Comparative Analysis of Key Synthetic Routes
Introduction
N-substituted acetamides are a cornerstone of modern organic and medicinal chemistry. This ubiquitous functional group is present in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The amide bond's unique combination of stability and reactivity makes it a critical component in the design of new molecular entities.[3] Given their importance, the efficient and selective synthesis of N-substituted acetamides is a central focus for researchers in both academic and industrial settings. This guide provides a comparative analysis of the most common and effective synthetic routes to this important class of molecules, offering insights into the underlying mechanisms, practical considerations, and supporting experimental data to aid researchers in selecting the optimal method for their specific needs.
Classical Acylation of Amines: The Workhorse of Amide Bond Formation
The most direct and widely employed method for the synthesis of N-substituted acetamides is the acylation of primary and secondary amines.[4][5] This approach involves the reaction of an amine with an acetylating agent, leading to the formation of the desired amide. The choice of acetylating agent is critical and dictates the reaction conditions and overall efficiency.
Mechanism of Amine Acylation
The underlying mechanism for the acylation of amines is a nucleophilic acyl substitution. The lone pair of electrons on the amine's nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent.[4] This is followed by the departure of a leaving group, resulting in the formation of the N-substituted acetamide.
Common Acetylating Agents and Their Characteristics
-
Acetyl Chloride and Acetic Anhydride: These are the most common and reactive acetylating agents.[4][] Their high reactivity allows for rapid and often high-yielding reactions. However, they are corrosive, moisture-sensitive, and produce stoichiometric amounts of acidic byproducts (HCl or acetic acid), which typically require a base to neutralize.[4][5] Pyridine is often used as a base in these reactions.[5]
-
Esters as Acyl Donors: A greener alternative involves the use of esters, such as ethyl acetate, as the acyl source, catalyzed by a Brønsted acid like acetic acid.[7] This method is more environmentally benign but often requires higher temperatures and longer reaction times.
-
Acetonitrile as a "Green" Acetylating Agent: Recent advancements have demonstrated the use of acetonitrile as both the solvent and the acetylating agent in the presence of a Lewis acid catalyst like alumina.[1] This method is highly attractive from a green chemistry perspective, avoiding the use of corrosive and toxic reagents.[1]
Experimental Protocol: Acetylation of Aniline with Acetic Anhydride
This protocol describes the synthesis of acetanilide, a common N-substituted acetamide.
Materials:
-
Aniline
-
Acetic anhydride
-
Concentrated Hydrochloric Acid
-
Sodium acetate solution (10%)
-
Distilled water
-
Erlenmeyer flask
-
Beaker
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
To a 250 mL Erlenmeyer flask, add 5 mL of aniline and 10 mL of distilled water.
-
Add 5 mL of concentrated hydrochloric acid to the mixture and stir until the aniline dissolves completely.
-
In a separate beaker, prepare a solution of 10 g of sodium acetate in 50 mL of distilled water.
-
Add 7 mL of acetic anhydride to the aniline hydrochloride solution and immediately add the sodium acetate solution.
-
Stir the mixture vigorously for 10-15 minutes.
-
Cool the mixture in an ice bath to induce crystallization of the acetanilide.
-
Collect the crude product by vacuum filtration using a Buchner funnel.
-
Wash the crystals with cold distilled water.
-
Recrystallize the crude product from hot water to obtain pure acetanilide.
Workflow for Acylation of an Amine
Caption: General workflow for the synthesis of N-substituted acetamides via acylation of amines.
Beckmann Rearrangement: From Ketoximes to Amides
The Beckmann rearrangement is a powerful and intriguing method for the synthesis of N-substituted amides from ketoximes.[8][9] This acid-catalyzed reaction involves the migration of a group from carbon to an electron-deficient nitrogen atom.[8] It is a stereospecific reaction, with the group anti-periplanar to the hydroxyl group migrating.[8][10]
Mechanism of the Beckmann Rearrangement
The reaction is initiated by the protonation of the oxime's hydroxyl group by a strong acid, converting it into a good leaving group (water).[11] The departure of the leaving group is accompanied by a concerted 1,2-shift of the group anti to the leaving group, forming a nitrilium ion intermediate.[12] This intermediate is then attacked by water, and subsequent tautomerization yields the final N-substituted amide.[11]
Catalysts and Reaction Conditions
A variety of acidic reagents can be used to catalyze the Beckmann rearrangement, including:
-
Brønsted acids: Sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and hydrochloric acid (HCl).[10][12]
-
Lewis acids and other reagents: Thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and cyanuric chloride.[8][10]
The reaction conditions are often harsh, requiring high temperatures and strong acids, which can be a limitation for sensitive substrates.[11] However, milder methods have been developed, such as the use of phenyl dichlorophosphate at ambient temperature.[9]
Industrial Significance
The Beckmann rearrangement has significant industrial applications. The most notable is the synthesis of ε-caprolactam from cyclohexanone oxime, which is the monomer for the production of Nylon 6.[10][12] It is also used in the synthesis of paracetamol.[8]
Experimental Protocol: Beckmann Rearrangement of Acetophenone Oxime
This protocol describes the synthesis of acetanilide from acetophenone oxime.
Materials:
-
Acetophenone oxime
-
Concentrated Sulfuric Acid
-
Crushed ice
-
Beaker
-
Glass rod
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
In a 100 mL beaker, carefully add 2 g of acetophenone oxime to 10 mL of concentrated sulfuric acid, while stirring and cooling in an ice bath.
-
Allow the reaction mixture to stand at room temperature for 30 minutes.
-
Pour the reaction mixture slowly and with stirring onto 50 g of crushed ice in a larger beaker.
-
The acetanilide will precipitate as a white solid.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from hot water to obtain pure acetanilide.
Mechanism of the Beckmann Rearrangement
Caption: The mechanistic pathway of the Beckmann rearrangement.
Multicomponent Reactions: The Ugi and Passerini Reactions
Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules in a single step from three or more starting materials. The Ugi and Passerini reactions are prominent examples of MCRs that can be utilized to synthesize N-substituted amides and their derivatives.[13][14]
The Ugi Four-Component Reaction (U-4CC)
The Ugi reaction is a four-component condensation between an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce an α-aminoacyl amide derivative.[13][15] This reaction is highly valued for its ability to generate diverse libraries of compounds for drug discovery and other applications.[15][16]
Mechanism: The reaction is believed to proceed through the initial formation of an imine from the aldehyde/ketone and amine.[13][15] This is followed by the addition of the isocyanide and the carboxylic acid, and a final Mumm rearrangement to yield the bis-amide product.[13]
The Passerini Three-Component Reaction
The Passerini reaction is a three-component reaction between an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy amide.[17][18] While not directly yielding a simple N-substituted acetamide, it is a valuable method for producing more complex amide-containing structures.
Mechanism: The Passerini reaction is thought to proceed through a concerted, non-ionic pathway, especially in aprotic solvents.[17][18][19] The reactants are believed to form a cyclic transition state, leading to an intermediate that rearranges to the final product.[19]
Advantages of MCRs in N-Substituted Acetamide Synthesis
-
High Atom Economy: MCRs are highly efficient, incorporating most of the atoms from the starting materials into the final product.[13]
-
Diversity-Oriented Synthesis: The ability to vary four (Ugi) or three (Passerini) components allows for the rapid generation of large and diverse libraries of compounds.[15][16]
-
Operational Simplicity: These reactions are often one-pot procedures, simplifying the synthetic process and reducing waste.[14]
Experimental Protocol: A Representative Ugi Reaction
This protocol provides a general procedure for a Ugi four-component reaction.
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
Amine (e.g., benzylamine)
-
Carboxylic acid (e.g., acetic acid)
-
Isocyanide (e.g., tert-butyl isocyanide)
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add the aldehyde (1 mmol), amine (1 mmol), and carboxylic acid (1 mmol) in methanol (5 mL).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the isocyanide (1 mmol) to the reaction mixture.
-
Continue stirring at room temperature for 24-48 hours. The reaction is typically exothermic.[13]
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Ugi Reaction Workflow
Caption: A simplified workflow for the Ugi four-component reaction.
Comparative Analysis of Synthetic Routes
The choice of a synthetic route for a particular N-substituted acetamide depends on several factors, including the availability of starting materials, the desired scale of the reaction, the sensitivity of the substrate, and green chemistry considerations. The following table provides a comparative summary of the discussed methods.
| Feature | Acylation of Amines | Beckmann Rearrangement | Ugi/Passerini Reactions |
| Reaction Type | Nucleophilic Acyl Substitution | Rearrangement | Multicomponent Condensation |
| Starting Materials | Amine, Acetylating Agent | Ketoxime | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide (Ugi); Aldehyde/Ketone, Carboxylic Acid, Isocyanide (Passerini) |
| Key Reagents/Catalysts | Acetyl chloride, Acetic anhydride, Pyridine, Acetic acid, Alumina | H₂SO₄, PPA, SOCl₂, PCl₅ | None (often self-catalyzed) |
| Typical Reaction Conditions | Varies from room temp. to reflux; can be exothermic | Often harsh: high temp., strong acid | Typically mild, room temperature |
| Typical Yields | Generally high | Moderate to high | Moderate to high |
| Substrate Scope | Broad for primary and secondary amines | Limited to compounds that can form ketoximes | Very broad due to multiple variable components |
| Advantages | Simple, direct, high-yielding, well-established | Access to amides from non-amine precursors, industrial applications | High atom economy, operational simplicity, diversity-oriented synthesis |
| Disadvantages | Use of corrosive/toxic reagents, formation of stoichiometric byproducts | Harsh reaction conditions, limited to specific substrates | Use of foul-smelling isocyanides, complex product structures |
| Green Chemistry Aspects | Can be improved with greener acetylating agents (e.g., acetonitrile, esters) | Often involves strong acids and harsh conditions | High atom economy, one-pot reactions reduce waste |
Conclusion and Future Outlook
The synthesis of N-substituted acetamides is a mature field with a rich arsenal of synthetic methodologies. The classical acylation of amines remains the most straightforward and widely used approach, with ongoing efforts to develop greener and more efficient protocols. The Beckmann rearrangement offers a unique pathway from ketones and has proven its value in large-scale industrial processes. For the rapid generation of molecular diversity, particularly in the context of drug discovery, the Ugi and Passerini multicomponent reactions are unparalleled in their efficiency and elegance.
Future research in this area will likely focus on the development of more sustainable and catalytic methods, minimizing the use of hazardous reagents and the generation of waste. The continued exploration of novel multicomponent reactions and the application of flow chemistry are also expected to provide new and powerful tools for the synthesis of this fundamentally important class of compounds. The choice of the optimal synthetic route will always be a balance of factors, and a thorough understanding of the advantages and limitations of each method, as presented in this guide, is essential for any researcher working in this field.
References
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Beckmann Rearrangement | Important Name Reactions - mPaathShaala. (2021, January 21). Retrieved from [Link][8]
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Explain Acetylation of amine. | Filo. (2026, January 22). Retrieved from [Link][4]
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Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. (n.d.). Royal Society of Chemistry. Retrieved from [Link][7]
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Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. (n.d.). ResearchGate. Retrieved from [Link][20]
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N,N-diethyl acetamide | Class 12| Land of Chemistry |. (2024, March 29). YouTube. Retrieved from [Link][5]
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Beckmann Rearrangement of Ketoximes Induced by Phenyl Dichlorophosphate at Ambient Temperature. (n.d.). National Center for Biotechnology Information. Retrieved from [Link][9]
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Scheme-1: Outline for the synthesis of N-substituted derivatives of... (n.d.). ResearchGate. Retrieved from [Link][21]
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N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. (2020, April 23). MDPI. Retrieved from [Link][1]
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Synthesis, characterization and antimicrobial activity of N'-(substituted phenyl)-2-(1H-azol-1-yl) acetamides. (n.d.). Der Pharma Chemica. Retrieved from [Link][22]
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Passerini Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link][18]
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Beckmann Rearrangement. (2025, February 23). J&K Scientific LLC. Retrieved from [Link][11]
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Passerini reaction | PPTX. (n.d.). Slideshare. Retrieved from [Link][14]
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New Aspects of the Reaction of Thioacetamide and N-Substituted Maleimides. (2022, December 12). MDPI. Retrieved from [Link][23]
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Synthesis, In Silico and In Vitro Characterization of Novel N,N-Substituted Pyrazolopyrimidine Acetamide Derivatives for the 18KDa Translocator Protein (TSPO). (n.d.). National Center for Biotechnology Information. Retrieved from [Link][24]
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Synthesis of N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus and screening for antibacterial activity. (2017, March 7). Semantic Scholar. Retrieved from [Link][25]
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Two decades of recent advances of Ugi reactions: Synthetic and pharmaceutical applications. (n.d.). ResearchGate. Retrieved from [Link][16]
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21.7: Chemistry of Amides. (2022, September 24). LibreTexts. Retrieved from [Link][30]
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Ugi Four-Component Reactions Using Alternative Reactants. (2023, February 8). MDPI. Retrieved from [Link][31]
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The 100 facets of the Passerini reaction. (n.d.). National Center for Biotechnology Information. Retrieved from [Link][19]
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Safety Operating Guide
A Senior Scientist's Guide to Personal Protective Equipment for Handling 2-chloro-N-[1-(4-chlorophenyl)ethyl]acetamide
This guide provides essential safety protocols and operational plans for the handling and disposal of 2-chloro-N-[1-(4-chlorophenyl)ethyl]acetamide (CAS 91900-33-3)[1]. Given the limited availability of a comprehensive safety data sheet for this specific compound, the following recommendations are synthesized from a conservative risk assessment based on safety information for structurally related chloroacetamide and chloroacetanilide compounds. This approach ensures a high margin of safety for all laboratory personnel.
The chloroacetamide functional group is a known covalent binder to biological macromolecules, which necessitates stringent handling procedures to prevent exposure[2]. This document is intended for researchers, scientists, and drug development professionals dedicated to maintaining the highest standards of laboratory safety.
Hazard Assessment: A Proactive Stance on Safety
Understanding the potential hazards is the cornerstone of safe laboratory practice. Based on data from analogous compounds, this compound should be handled as a substance with multiple potential hazards.
Table 1: Potential Hazard Classification Based on Structural Analogs
| Hazard Class | GHS Hazard Statement | Rationale and Key References |
|---|---|---|
| Acute Toxicity, Oral | H301/H302: Toxic or Harmful if swallowed. | Data for 2-chloroacetamide indicates significant oral toxicity.[3][4] |
| Skin Sensitization | H317: May cause an allergic skin reaction. | This is a common hazard for chloroacetamide derivatives.[3][4][5] |
| Skin Corrosion/Irritation | H315: Causes skin irritation. | Direct contact with related compounds is known to cause irritation.[6][7][8] |
| Serious Eye Damage/Irritation | H318/H319: Causes serious eye damage or irritation. | The chemical class is associated with severe eye irritation upon contact.[5][6][8] |
| Reproductive Toxicity | H361f: Suspected of damaging fertility. | Certain analogs carry a classification for potential reproductive harm.[3][4] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation. | Inhalation of dusts can lead to respiratory tract irritation.[8][9][10][11] |
The Core Protective Protocol: A Multi-Layered Defense System
A robust safety plan relies on a combination of engineering controls and personal protective equipment (PPE). This dual approach minimizes the risk of exposure at every stage of handling.
Engineering Controls: The First Line of Defense
Engineering controls are designed to isolate the handler from the chemical hazard. Their use is mandatory, not optional.
-
Chemical Fume Hood: All operations involving the handling of solid this compound or its solutions must be conducted within a certified chemical fume hood.[2][12] This is critical for containing potentially harmful dusts and vapors, preventing inhalation, and protecting the broader laboratory environment.
Personal Protective Equipment (PPE): Your Essential Barrier
PPE provides a direct barrier between the user and the chemical. The correct selection and use of PPE are paramount.
Table 2: PPE Requirements by Laboratory Operation
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
|---|---|---|---|---|
| Weighing/Aliquotting (Solid) | Safety Goggles & Face Shield | Double-Gloved (Nitrile) | Tightly-Cuffed Lab Coat | Required if potential for dust generation exists, even within a fume hood. NIOSH-approved N95 or higher. |
| Solution Preparation | Safety Goggles & Face Shield | Double-Gloved (Nitrile) | Tightly-Cuffed Lab Coat | Not required if performed strictly within a certified fume hood. |
| Reaction Monitoring/Work-up | Safety Goggles | Nitrile Gloves | Tightly-Cuffed Lab Coat | Not required if performed strictly within a certified fume hood. |
| Spill Cleanup | Safety Goggles & Face Shield | Heavy-Duty Nitrile Gloves | Chemical-Resistant Apron over Lab Coat | Mandatory. NIOSH-approved respirator with cartridges for organic vapors and particulates. |
-
Eye and Face Protection: Wear chemical safety goggles conforming to ANSI Z87.1 (US) or EN 166 (EU) standards at all times.[4][12][13] When handling the solid compound or during procedures with a high risk of splashing, a full-face shield must be worn over the safety goggles for maximum protection.[4][12]
-
Hand Protection: Use chemically resistant nitrile gloves.[2][12] Always inspect gloves for tears or pinholes before use. For handling the solid or concentrated solutions, double-gloving is recommended. Dispose of contaminated gloves in accordance with applicable laws and good laboratory practices; never reuse disposable gloves.[12][13]
-
Body Protection: A professional lab coat with tight-fitting cuffs is required.[2] When handling larger quantities (>10g) or during spill cleanup, supplement with a chemical-resistant apron.[14] Closed-toe shoes are mandatory in the laboratory at all times.[2]
-
Respiratory Protection: A NIOSH-approved respirator is necessary when engineering controls cannot guarantee exposure is below acceptable limits, such as during a large spill or when weighing powder outside of a glovebox.[2][12][15]
Procedural Guidance: Integrating Safety into Your Workflow
Safe handling is a process, not just a set of equipment. The following workflows provide step-by-step guidance for key operations.
Standard Handling and Operational Workflow
This workflow ensures that safety checks and procedures are integrated into every step of the handling process.
Emergency Spill Response Protocol
Immediate and correct response to a spill is critical to mitigating risk.
Minor Spill (<1g solid or <50 mL dilute solution, contained in fume hood):
-
Alert: Inform colleagues in the immediate area.
-
Contain: Ensure the spill is contained within the fume hood.
-
PPE: Don appropriate PPE, including a respirator if dealing with a solid.[12]
-
Absorb: For liquids, use an inert absorbent material like vermiculite or sand.[2] For solids, carefully sweep to avoid creating dust.[12][16]
-
Collect: Scoop the material into a designated, sealable waste container.
-
Decontaminate: Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.[17]
-
Dispose: Label the waste container and dispose of it according to institutional guidelines.[2]
Major Spill (Any spill outside a fume hood, or a large spill within): The following decision tree must be followed for any major spill.
Decontamination and Disposal Plan
Proper disposal is a critical final step in the safe handling of hazardous chemicals.
-
Contaminated PPE: All disposable PPE, including gloves and lab coats (if disposable), should be placed in a sealed, labeled hazardous waste bag immediately after use.
-
Solid Waste: Unused compound and contaminated solid materials (e.g., absorbent from spills) must be collected in a clearly labeled, sealed container designated for solid chemical waste.
-
Liquid Waste: Solutions containing the compound should be collected in a labeled, sealed, and chemically compatible container for liquid hazardous waste. Do not mix with incompatible waste streams.
-
Glassware Decontamination: Glassware should be rinsed with an appropriate organic solvent (e.g., acetone, ethanol) to remove residual compound. The rinsate must be collected as hazardous liquid waste. Subsequently, wash the glassware with soap and water.
-
Disposal Compliance: All waste must be disposed of through a licensed chemical waste handler in strict accordance with all federal, state, and local regulations.[2][13] Contaminated packaging should be triple-rinsed (collecting rinsate as waste) or punctured to make it unusable before disposal.[13]
By adhering to these comprehensive guidelines, you contribute to a culture of safety, ensuring the protection of yourself, your colleagues, and the integrity of your research.
References
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- Safety Data Sheet: 2-chloroacetamide. Chemos GmbH&Co.KG.
- 2-Chloro Acetamide CAS No 79-07-2 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
- SAFETY DATA SHEET - 4-Chloroacetanilide. Fisher Scientific.
- N-(4-Chlorophenyl)-2-chloroacetamide SDS, 3289-75-6 Safety Data Sheets. ECHEMI.
- SAFETY DATA SHEET - 2-Chloro-N-(4-fluorophenyl)acetamide. TCI Chemicals.
- Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog.
- Acetamide, 2-chloro-N-(m-chlorophenethyl)-. PubChem.
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- SAFETY DATA SHEET - 2`-Chloroacetanilide. Fisher Scientific.
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- SAFETY DATA SHEET - N1-(4-Bromo-2-chlorophenyl)acetamide. Fisher Scientific.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
